molecular formula C14H20N4O B8301770 N2-Methyl-N2-(1-methyl-piperidin-4-yl)-benzooxazole-2,5-diamine

N2-Methyl-N2-(1-methyl-piperidin-4-yl)-benzooxazole-2,5-diamine

Cat. No. B8301770
M. Wt: 260.33 g/mol
InChI Key: GIBVENMRXKZTPM-UHFFFAOYSA-N
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Patent
US07838543B2

Procedure details

The title compound was prepared according to the procedure described in General Method B, using methyl-(1-methyl-piperidin-4-yl)-(5-nitro-benzooxazol-2-yl)-amine (0.583 g, 2.01 mmol), acetic acid (8 mL), and iron (1.12 g, 20.1 mmol) to provide product (0.474 g, 91%). mass spectrum (m/e): 261.2 (M+1).
Name
methyl-(1-methyl-piperidin-4-yl)-(5-nitro-benzooxazol-2-yl)-amine
Quantity
0.583 g
Type
reactant
Reaction Step One
Name
Quantity
1.12 g
Type
catalyst
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH:15]1[CH2:20][CH2:19][N:18]([CH3:21])[CH2:17][CH2:16]1)[C:3]1[O:4][C:5]2[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:6]=2[N:7]=1>[Fe].C(O)(=O)C>[CH3:1][N:2]([CH:15]1[CH2:20][CH2:19][N:18]([CH3:21])[CH2:17][CH2:16]1)[C:3]1[O:4][C:5]2[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][C:6]=2[N:7]=1

Inputs

Step One
Name
methyl-(1-methyl-piperidin-4-yl)-(5-nitro-benzooxazol-2-yl)-amine
Quantity
0.583 g
Type
reactant
Smiles
CN(C=1OC2=C(N1)C=C(C=C2)[N+](=O)[O-])C2CCN(CC2)C
Step Two
Name
Quantity
1.12 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C=1OC2=C(N1)C=C(C=C2)N)C2CCN(CC2)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.474 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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